N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide
Description
Properties
IUPAC Name |
N-[[1-(2-aminoacetyl)piperidin-2-yl]methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-3-14(10(2)16)9-11-6-4-5-7-15(11)12(17)8-13/h11H,3-9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHKAKJQVBSOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCCN1C(=O)CN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Amino-acetyl Group: The amino-acetyl group can be introduced through acylation reactions.
N-Ethylation: The final step involves the N-ethylation of the piperidine nitrogen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, alkoxides, and amines under various conditions depending on the desired substitution.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide serves as a building block for synthesizing more complex organic molecules and heterocycles. Its reactivity allows for various chemical transformations, making it valuable in organic synthesis.
Biology
Research indicates potential biological activities, including:
- Antimicrobial Properties: The compound has shown effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC Value (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 25 | Ciprofloxacin |
| Escherichia coli | 50 | Ampicillin |
| Pseudomonas aeruginosa | 75 | Gentamicin |
| Candida albicans | 30 | Fluconazole |
Medicine
The therapeutic potential of this compound is being explored for various diseases due to its bioactive properties:
- Neuroprotective Effects: Studies suggest that it may protect neuronal cells from oxidative stress.
Case Study: Neuroprotective Effects
A study evaluated the efficacy of this compound on neuronal cell cultures exposed to oxidative stress, demonstrating a significant reduction in cell death compared to untreated controls (p < 0.05).
Industry
In industrial applications, this compound is utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide
- Molecular Formula : C₁₃H₂₄N₄O₂ (inferred from )
- Key Features: Contains a piperidine ring substituted with a 2-amino-acetyl group. Dual acetamide moieties (N-ethyl and N-piperidinylmethyl substituents).
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine and Acetamide Moieties
Key Structural and Functional Differences
Substituent Effects on Bioactivity: Amino vs. Chloro Groups: The target compound’s 2-amino-acetyl group (polar, basic) contrasts with the chloro-acetyl group in ’s analogue (electrophilic, reactive). This difference likely impacts solubility and target binding . Ethyl vs. Cyclopropyl: Ethyl groups (as in the target) enhance lipophilicity, whereas cyclopropyl () may introduce steric hindrance, affecting pharmacokinetics .
Enzyme Inhibition Profiles :
- Compounds with aryl/aralkyl substituents (e.g., ’s Compound 30 ) show moderate AChE/BChE inhibition (IC₅₀ ~10–50 µM), while piperazine-containing analogues () exhibit broader enzyme modulation .
In contrast, Methoxyacetylfentanyl () requires multi-step sulfonylation and alkylation, increasing synthetic complexity .
Physicochemical Properties
Biological Activity
N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a piperidine ring, which is integral to its pharmacological properties, and exhibits diverse interactions with various biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes:
- A piperidine ring (a six-membered heterocyclic structure containing one nitrogen atom).
- An amino-acetyl group and an ethyl group , contributing to its unique chemical properties.
Biological Activities
Research indicates that this compound exhibits several notable biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects on various cancer cell lines. For instance, it has shown improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- Neuroprotective Effects : The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurotransmitter regulation .
- Antimicrobial Properties : There is emerging evidence of its antibacterial and antifungal activities. For example, studies have reported effective inhibition against various Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
The mechanism of action for this compound primarily involves:
- Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity to exert therapeutic effects.
- Enzyme Inhibition : By inhibiting key enzymes involved in metabolic pathways, it can influence cellular processes leading to desired biological outcomes.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Piperine | Alkaloid with antioxidant properties | Enhances bioavailability of other drugs |
| Acetylfentanyl | Synthetic opioid | Primarily used for analgesic effects |
| N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-methyl-acetamide | Contains a chloroacetyl group | Different reactivity due to chlorine presence |
The distinct combination of amino-acetyl and ethyl groups on the piperidine ring contributes to the unique chemical reactivity and biological activity of this compound compared to these similar compounds.
Case Studies
- Cancer Research : In a study focusing on anticancer properties, researchers utilized a three-component 1,3-dipolar cycloaddition approach, leading to compounds that demonstrated significant cytotoxic effects against cancer cell lines. The structural modifications introduced by piperidine derivatives were crucial for enhancing biological activity .
- Neurodegenerative Disease Models : Investigations into the compound's efficacy in Alzheimer’s models showed promising results in inhibiting cholinesterase enzymes, suggesting a potential therapeutic avenue for cognitive disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
